![molecular formula C24H23N3O5S B283625 (5Z)-5-[[4-(2-hydroxyethylsulfonyl)anilino]methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile](/img/structure/B283625.png)
(5Z)-5-[[4-(2-hydroxyethylsulfonyl)anilino]methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[[4-(2-hydroxyethylsulfonyl)anilino]methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile is a novel compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as CEP-26401 and belongs to the class of pyridine derivatives.
Mechanism of Action
The mechanism of action of CEP-26401 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. In cancer cells, CEP-26401 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In addition, CEP-26401 has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
CEP-26401 has been shown to have a range of biochemical and physiological effects. In cancer cells, CEP-26401 has been shown to induce cell cycle arrest and apoptosis. In addition, CEP-26401 has been shown to inhibit the migration and invasion of cancer cells. In animal models of inflammation, CEP-26401 has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage. In animal models of neurodegenerative disorders, CEP-26401 has been shown to protect against neuronal damage and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of CEP-26401 is its potent activity against cancer cells and its potential applications in the treatment of various diseases. However, one of the limitations of CEP-26401 is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of CEP-26401 and its potential side effects.
Future Directions
There are several future directions for research on CEP-26401. One potential direction is to investigate the use of CEP-26401 in combination with other drugs for the treatment of cancer and other diseases. Another potential direction is to develop new formulations of CEP-26401 that improve its solubility and bioavailability. In addition, further studies are needed to fully understand the mechanism of action of CEP-26401 and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of CEP-26401 involves the reaction of 2,6-dioxo-4-methyl-1-(2-phenylethyl)pyridine-3-carbonitrile with 4-(2-hydroxyethylsulfonyl)aniline in the presence of a suitable base. The reaction is carried out under reflux conditions in a suitable solvent, and the product is obtained as a yellow solid after purification.
Scientific Research Applications
CEP-26401 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In vitro studies have shown that CEP-26401 exhibits potent activity against cancer cells, including breast cancer, lung cancer, and colon cancer cells. CEP-26401 has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, CEP-26401 has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
properties
Molecular Formula |
C24H23N3O5S |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(5Z)-5-[[4-(2-hydroxyethylsulfonyl)anilino]methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H23N3O5S/c1-17-21(15-25)23(29)27(12-11-18-5-3-2-4-6-18)24(30)22(17)16-26-19-7-9-20(10-8-19)33(31,32)14-13-28/h2-10,16,26,28H,11-14H2,1H3/b22-16- |
InChI Key |
KQJFDSCOGBNSJD-JWGURIENSA-N |
Isomeric SMILES |
CC\1=C(C(=O)N(C(=O)/C1=C\NC2=CC=C(C=C2)S(=O)(=O)CCO)CCC3=CC=CC=C3)C#N |
SMILES |
CC1=C(C(=O)N(C(=O)C1=CNC2=CC=C(C=C2)S(=O)(=O)CCO)CCC3=CC=CC=C3)C#N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)C1=CNC2=CC=C(C=C2)S(=O)(=O)CCO)CCC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



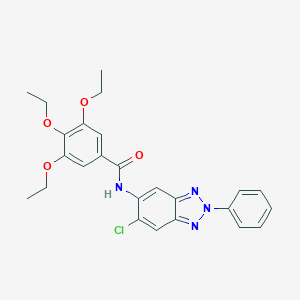
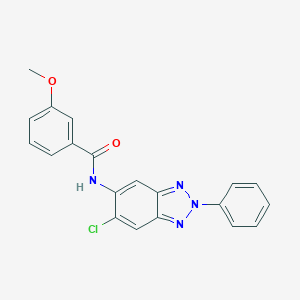
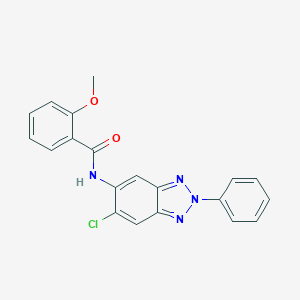
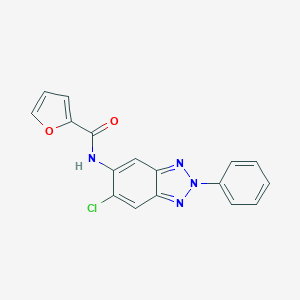
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B283548.png)

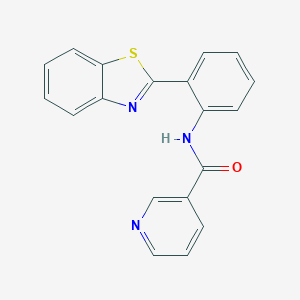
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide](/img/structure/B283552.png)
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]acetamide](/img/structure/B283553.png)
![N-(5-bromo-2-methoxybenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283555.png)
![N-cinnamyl-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283557.png)
![N-(2-chloro-6-fluorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283558.png)
![N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283561.png)
![N-(4-chlorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283562.png)